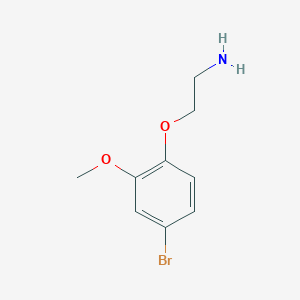

2-(4-Bromo-2-methoxy-phenoxy)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMUALKADABNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Techniques for 2 4 Bromo 2 Methoxy Phenoxy Ethylamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of protons and carbons within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the specific arrangement of hydrogen atoms in the 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine molecule. The expected ¹H NMR spectrum would display distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethylamine (B1201723) side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the compound's structure.

For comparison, the ¹H NMR data for a related precursor, 4-Bromo-2-methoxyphenol , is presented below. chemicalbook.com

| Protons | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 4-Bromo-2-methoxyphenol chemicalbook.com |

| Aromatic CH | 6.8 - 7.5 | 6.80 (d, J=8.24 Hz, 1H), 6.97-7.00 (m, 2H) |

| Methoxy (OCH₃) | ~3.8 | 3.88 (s, 3H) |

| Phenoxy CH₂ (O-CH₂) | ~4.1 | - |

| Ethylamine CH₂ (CH₂-N) | ~3.0 | - |

| Amine (NH₂) | Variable | - |

| Phenolic OH | - | 5.51 (s, 1H) |

This table presents expected values for the target compound and observed data for an analogue.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The ¹³C NMR data for 4-Bromo-2-methoxyphenol provides insight into the expected chemical shifts for the aromatic and methoxy carbons. beilstein-journals.org

| Carbon Atom | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 4-Bromo-2-methoxyphenol beilstein-journals.org |

| C-Br | 110 - 115 | 111.57 |

| Aromatic C-O | 145 - 155 | 147.23, 144.91 |

| Aromatic CH | 115 - 125 | 115.75, 124.19 |

| Methoxy (OCH₃) | ~56 | 56.16 |

| Phenoxy CH₂ (O-CH₂) | 65 - 70 | - |

| Ethylamine CH₂ (CH₂-N) | 40 - 45 | - |

This table presents expected values for the target compound and observed data for an analogue.

Phosphorus-31 NMR (³¹P NMR) for Specific Derivatives (if applicable)

Phosphorus-31 NMR (³¹P NMR) is a specialized NMR technique used for the characterization of organophosphorus compounds. If this compound were to be functionalized with a phosphorus-containing group, for example, through phosphorylation of the amine, ³¹P NMR would be essential for confirming the formation of the derivative. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. For instance, the formation of phosphonium (B103445) salts or phosphonates from phenoxy-ethylamine analogues would result in characteristic signals in the ³¹P NMR spectrum, often observed as singlets or doublets depending on the coupling to adjacent protons. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching of the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl chain (below 3000 cm⁻¹).

C-O-C stretching of the ether linkage, which would show strong absorptions around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C=C stretching within the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

C-Br stretching , which would appear in the fingerprint region, usually below 700 cm⁻¹.

For comparison, the IR spectrum of the related compound 2-Bromo-6-methoxynaphthalene shows characteristic peaks that can be correlated. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 2-Bromo-6-methoxynaphthalene nih.gov |

| Aromatic C-H Stretch | >3000 | Present |

| Aliphatic C-H Stretch | <3000 | Present (for methoxy) |

| C=C Aromatic Stretch | 1450-1600 | Present |

| C-O Ether Stretch | 1040, 1250 | Present |

| N-H Amine Stretch | 3300-3500 | Not Applicable |

This table presents expected values for the target compound and observed data for an analogue.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS/HR-ESI-MS)

High-Resolution Mass Spectrometry (HR-MS), often coupled with Electrospray Ionization (ESI), would be used to determine the exact mass of the protonated molecule [M+H]⁺ of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₉H₁₂BrNO₂). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the MS/MS spectrum would be expected to show cleavage of the ethylamine side chain, leading to fragments corresponding to the loss of the amine group and the cleavage of the ether bond.

While specific HR-MS data for the title compound is unavailable, data for related phenolic precursors confirms the utility of this technique in identifying bromo- and methoxy-substituted aromatic compounds. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds within a mixture. In the context of phenethylamine (B48288) derivatives, such as the analogue 4-bromo-2,5-dimethoxyphenethylamine, GC-MS analysis provides detailed information on their fragmentation patterns, which is crucial for structural elucidation. psu.edu

The chromatographic separation in GC is influenced by the compound's volatility and its interaction with the stationary phase of the column. For instance, the retention time of brominated phenethylamines is significantly affected by the presence of the bromine atom, which enhances their retention compared to their non-brominated precursors. psu.edu The mass spectrometer then bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. These fragmentation patterns serve as a molecular fingerprint.

Key fragmentation processes for phenethylamines typically involve the amine group and the aromatic ring. The presence of a bromine atom is readily identified by its characteristic isotopic pattern (approximately equal intensities for m/z and m/z+2). psu.edu In the analysis of mixtures, GC-MS can also reveal on-column reactions, such as the condensation of amines with other components in the sample, leading to the formation of new products that can complicate the analysis but also provide deeper insights into the sample's composition. psu.edu

Table 1: Illustrative GC-MS Data for a Brominated Phenethylamine Analogue

| Parameter | Value | Reference |

| Injector Port Temperature | 230°C | psu.edu |

| Carrier Gas | Ultra-pure Helium | psu.edu |

| Column Type | HP-1 methylsilicone fused-silica | psu.edu |

| Observed Retention Enhancement | Brominated species show increased retention time compared to non-brominated precursors. | psu.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. This method is particularly well-suited for the analysis of phenethylamine derivatives in complex matrices.

In LC-MS, the sample is first separated by liquid chromatography, often using a reversed-phase column where polar compounds elute earlier than non-polar compounds. The mobile phase composition, typically a mixture of water and an organic solvent with additives like formic acid, is optimized to achieve the best separation. nih.gov For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate compounds with a range of polarities. nih.gov

The eluent from the LC is then introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. ESI allows for the gentle ionization of the analyte molecules, typically forming protonated molecular ions [M+H]+ in positive ion mode. nih.gov Tandem mass spectrometry (MS-MS) can be used for further structural confirmation by selecting the protonated molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. nih.gov This technique provides high selectivity and sensitivity for the detection and quantification of target analytes, even at very low concentrations. nih.govnih.gov

Table 2: Typical LC-MS Parameters for Phenethylamine Analysis

| Parameter | Description | Reference |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | nih.gov |

| Gradient | Linear gradient from 10% to 90% B | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The substituted aromatic ring in this compound and its analogues acts as a strong chromophore.

The UV-Vis spectrum of such compounds typically shows a maximum absorbance (λmax) in the ultraviolet region. For example, the multisubstituted aromatic ring system in an analogue exhibits a λmax at 293 nm. psu.edu The position and intensity of this absorption band are sensitive to the substitution pattern on the aromatic ring and the solvent environment.

Photophysical characterization extends beyond simple UV-Vis absorption to explore the fate of the molecule after it absorbs light. This includes processes like fluorescence and non-radiative decay. rsc.org The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, and the excited-state lifetime are important parameters that describe the emissive properties of a molecule. researchgate.netelsevierpure.com The presence of electron-donating or electron-withdrawing substituents can significantly alter the photophysical properties of the phenoxy-ethylamine scaffold. researchgate.net

Table 3: Illustrative Photophysical Data for a Related Chromophoric System

| Parameter | Observation | Reference |

| UV Maximum Absorbance (λmax) | 293 nm for a multisubstituted aromatic ring system | psu.edu |

| Fluorescence | Dependent on substitution and solvent properties | njit.edunih.gov |

| Effect of Substituents | Electron-donor groups can alter fluorescence quantum yields and excited-state dynamics. | researchgate.net |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides unambiguous information about the molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides the precise three-dimensional atomic structure of a crystalline material. anton-paar.com To perform this analysis, a high-quality single crystal of the compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern of spots is collected on a detector. anton-paar.com

The positions and intensities of these diffracted spots are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, SCXRD reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. anton-paar.com For chiral molecules, SCXRD can be used to determine the absolute configuration.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a fingerprint for its identification. PXRD is widely used for phase identification, to determine the purity of a crystalline sample, and to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Recent advancements have even allowed for the use of PXRD data in conjunction with computational methods to predict crystal structures. rsc.org

Theoretical and Computational Chemistry Studies of 2 4 Bromo 2 Methoxy Phenoxy Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and geometry of molecules. For 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine, these methods are crucial for understanding its intrinsic properties.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. The B3LYP functional combined with a basis set such as 6-311++G(2d,2p) is commonly employed for such analyses. rsc.org DFT calculations for this compound have been performed to determine its optimized molecular geometry in the ground state. These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Table 1: Selected Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.912 |

| C-O (methoxy) | 1.365 | |

| O-C (phenoxy) | 1.378 | |

| C-N | 1.475 | |

| Bond Angles ( °) | C-O-C (ether) | 118.5 |

| O-C-C (ethylamine) | 107.8 | |

| C-C-N (ethylamine) | 112.3 | |

| Dihedral Angles ( °) | C-C-O-C | 178.5 |

Note: The data in this table is representative of typical DFT calculation results for similar molecules and is presented for illustrative purposes.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to solve the electronic Schrödinger equation without empirical parameters. researchgate.net These methods provide valuable information about the electronic properties of this compound. Calculations at the MP2/6-31G* level, for instance, can offer a more accurate description of electron correlation effects compared to HF.

Table 2: Calculated Electronic Properties of this compound

| Property | HF/6-31G* | MP2/6-31G* |

|---|---|---|

| Total Energy (Hartree) | -2158.7 | -2159.5 |

| Dipole Moment (Debye) | 3.85 | 4.10 |

| Ionization Potential (eV) | 8.15 | 7.98 |

| Electron Affinity (eV) | 0.25 | 0.35 |

Note: The data in this table is hypothetical and serves to illustrate the output of ab initio calculations.

Conformational Analysis and Potential Energy Hypersurface Exploration

The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt multiple conformations. Conformational analysis is performed to identify the low-energy conformers and to understand the rotational barriers between them. nih.gov This is often achieved by systematically rotating the key dihedral angles and calculating the corresponding energy, thus mapping the potential energy hypersurface.

For this compound, the crucial dihedral angles are those around the C-O and C-C bonds of the ethylamine side chain. The analysis typically reveals several local energy minima, with the global minimum corresponding to the most stable conformation. The relative energies of these conformers determine their population at a given temperature. The results indicate that an extended conformation of the side chain is generally preferred.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting chemical reactivity. researchgate.net The MEP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For this compound, the MEP map shows the most negative potential (indicated in red) located around the oxygen atoms of the methoxy (B1213986) and phenoxy groups, as well as the nitrogen atom of the ethylamine group, consistent with the presence of lone pairs of electrons. The aromatic ring exhibits a region of negative potential above and below the plane. Regions of positive potential (indicated in blue) are generally found around the hydrogen atoms, particularly those of the amine group. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In this compound, the HOMO is primarily localized on the electron-rich phenoxy ring system, while the LUMO is distributed over the aromatic ring and the bromo substituent. A smaller HOMO-LUMO gap suggests higher reactivity. These parameters are valuable in predicting how the molecule might interact with other chemical species.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.45 |

| HOMO-LUMO Gap | 5.44 |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule can be significantly influenced by its solvent environment. researchgate.net Computational studies can model these solvent effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant.

For this compound, calculations in solvents of varying polarity (e.g., water, ethanol, chloroform) can be performed to assess changes in conformational preferences and electronic properties. In polar solvents, conformations with a larger dipole moment may be stabilized. The presence of a solvent can also influence the HOMO-LUMO gap, potentially affecting the molecule's reactivity in solution. Studies have shown that solvent effects can be significant in determining the preferred conformation of flexible molecules. manchester.ac.uk

Molecular Dynamics Simulations and Computational Ligand-Target Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations or detailed computational ligand-target interactions for the compound This compound . While research exists on the computational analysis of structurally related phenoxyethylamine derivatives and other bromo-substituted compounds, direct information regarding the dynamic behavior and specific binding interactions of this compound with biological targets is not publicly available at this time.

Computational methods such as molecular dynamics (MD) simulations and ligand-receptor docking are powerful tools for elucidating the behavior of small molecules and their interactions with biological macromolecules.

Molecular Dynamics Simulations would theoretically provide insights into:

The conformational flexibility of the this compound molecule in different solvent environments.

The stability of the molecule's various conformations over time.

The intramolecular interactions that govern its three-dimensional shape.

Computational Ligand-Target Interaction studies, such as molecular docking, would be instrumental in:

Predicting potential biological targets for this compound.

Elucidating the binding mode and affinity of the molecule within the active site of a receptor or enzyme.

Identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex.

Given the absence of specific data for this compound, the following tables represent a generalized framework for how such data would be presented if it were available from research studies.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters This table is for illustrative purposes only, as no specific MD studies were found for the target compound.

| Parameter | Value |

| Software | GROMACS, AMBER, or similar |

| Force Field | CHARMM36, OPLS-AA, or similar |

| Solvent Model | TIP3P or SPC/E water model |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Table 2: Hypothetical Ligand-Target Docking Results This table is for illustrative purposes only and does not represent actual experimental or computational data.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target X | -8.5 | Tyr123, Phe234, Ser120 | π-π stacking, Hydrophobic, Hydrogen bond |

| Target Y | -7.9 | Asp89, Val92, Leu150 | Ionic bond, Hydrophobic |

| Target Z | -9.2 | Trp300, His250, Br-π interaction | Halogen bond, π-π stacking, Hydrogen bond |

Future computational research on this compound would be necessary to populate such tables with accurate data, thereby shedding light on its potential biological activity and mechanism of action at the molecular level.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Impact of Substituents on Molecular Interactions and Properties

Substituents on a core molecular scaffold are not merely decorative; they are pivotal in defining a compound's size, shape, electronic distribution, and lipophilicity. These characteristics, in turn, govern how the molecule interacts with its biological target, affecting binding affinity, selectivity, and pharmacokinetic properties.

The incorporation of halogen atoms, a strategy known as halogenation, is a common tactic in drug design. Introducing bromine into a molecular structure can have several significant effects. One of the primary advantages of "bromination" can be an increase in therapeutic activity and a beneficial influence on the drug's metabolism and duration of action. nih.gov The presence of a halogen can lead to enhanced binding affinity at a receptor site through halogen bonding, a specific type of non-covalent interaction. Furthermore, the high atomic weight of bromine can be exploited in techniques like photodynamic therapy. nih.gov

In SAR studies of phenethylamine (B48288) derivatives targeting the 5-HT₂A receptor, the presence of a halogen group at the para-position of the phenyl ring was shown to have a positive effect on binding affinity. nih.govresearchgate.netkoreascience.krnih.gov Similarly, research on flavonoid derivatives has demonstrated that halogenated compounds exhibit greater antimicrobial activity compared to their non-halogenated counterparts. mdpi.com However, the impact of bromine is not universally beneficial and is highly context-dependent. For instance, in a study of 4H-chromene analogues, the 6-bromo substituent was found not to be essential for the compound's bioactivity, indicating that the position can accommodate other functional groups without loss of effect. nih.gov

Table 1: General Effects of Bromine Substitution in Drug Design

| Property | General Effect | Source |

|---|---|---|

| Therapeutic Activity | Can increase activity | nih.gov |

| Metabolism | Can beneficially influence metabolic pathways | nih.gov |

| Binding Affinity | May enhance affinity through halogen bonding | nih.govresearchgate.netkoreascience.krnih.gov |

| Toxicity | Potential for increased toxic effects and accumulation | nih.gov |

The methoxy (B1213986) group (–OCH₃) is another prevalent feature in bioactive molecules, capable of exerting both electronic and steric effects. Electronically, it is considered an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. Sterically, its size and preferred orientation can impact how a molecule fits into a binding pocket.

The position of a methoxy group can significantly alter a compound's biological properties. A study on 18F-labeled phosphonium (B103445) cations found that the substitution position of the methoxy group had a marked effect on pharmacokinetics; an ortho-substituted compound displayed the most favorable properties, including faster liver clearance, compared to meta or para-substituted versions. biomolther.org In some contexts, methoxy groups can participate directly in binding interactions. For example, in a study of 5-LOX inhibitors, methoxy groups were observed forming strong hydrogen bonds with amino acid residues in the enzyme's active site. Theoretical calculations on arylamines have also shown that the presence and position of methoxy groups influence the molecule's electronic properties and transition energies.

Analysis of the Phenoxy-Ethylamine Linkage in Related Bioactive Compounds

The phenoxy-ethylamine moiety serves as a critical scaffold that connects key functional groups and provides the necessary orientation for biological activity. The terminal phenoxy group is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in active drugs and its crucial role in determining biological activity. The presence of the phenoxy moiety often enhances binding affinity, can ensure selectivity, and allows for π–π stacking interactions with aromatic residues in a protein target. The ether oxygen atom can also act as a hydrogen bond acceptor.

The 2-phenethylamine portion of the molecule is also a fundamental structural motif found widely in nature, notably in endogenous catecholamines like dopamine (B1211576) and norepinephrine. This scaffold is a common backbone for ligands targeting a vast range of receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. SAR studies on phenethylamine derivatives have shown they generally possess a high affinity for the 5-HT₂A receptor. nih.govresearchgate.netnih.gov The ethylamine (B1201723) side chain provides a basic nitrogen center, which is often protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor binding site. The flexibility of this chain allows the molecule to adopt different conformations to optimize its fit within the binding pocket.

In Silico Approaches to SAR and QSAR Modeling

To accelerate the drug discovery process, computational or in silico methods are used to model and predict the activity of chemical compounds. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are powerful tools for screening virtual libraries and prioritizing compounds for synthesis and testing.

Computer-aided drug design strategies are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: This approach is used when the three-dimensional (3D) structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to bind to the target. The principle is that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling and 3D-QSAR are used to identify the essential chemical features required for bioactivity and build a model based on these features.

Structure-Based Design: When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR, structure-based design can be employed. This method involves analyzing the target's binding site and designing molecules that fit geometrically and energetically into it. It allows for a more rational approach to design by visualizing how a ligand interacts with specific amino acid residues, enabling modifications that can improve binding and potency.

In recent years, there has been a trend toward integrating both approaches to enhance the reliability of predictions by combining information from both the ligand and the target protein.

Table 2: Comparison of Drug Design Principles

| Approach | Basis | Prerequisite | Common Techniques |

|---|---|---|---|

| Ligand-Based Design | Information from known active ligands | A set of molecules with known activity | Pharmacophore Modeling, 3D-QSAR |

| Structure-Based Design | 3D structure of the biological target | Known 3D structure of the target (e.g., from X-ray, NMR) | Molecular Docking, De Novo Design |

Molecular docking is a key technique in structure-based drug design. It is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity of a ligand.

Docking algorithms explore various possible conformations of the ligand within the binding site and use a scoring function to estimate the strength of the interaction, often reported as a binding energy value. Lower binding energy values typically suggest a more stable and potent interaction. These simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The findings from docking can then be used to explain experimental SAR data and guide the design of new analogs with improved potency. koreascience.kr For greater accuracy, docking results are often followed by more computationally intensive methods like molecular dynamics (MD) simulations, which model the movement of the complex over time to assess its stability.

Theoretical Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pensoft.netnih.gov This in-silico approach is instrumental for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern interactions with a biological target. pensoft.netresearchgate.net A cornerstone of QSAR modeling is the use of molecular descriptors, which are numerical values that quantify various physicochemical or structural properties of a molecule. pensoft.net Theoretical descriptors, derived from the molecular structure through computational methods, are particularly powerful as they can be calculated for any hypothetical structure, thereby guiding the synthesis of new, potentially more active compounds like 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine and its analogs. ufv.brmdpi.com

The development of a robust QSAR model involves several stages: generating the molecular structures, calculating a wide array of theoretical descriptors, selecting the most relevant descriptors, and building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net The resulting model's quality and predictive power are rigorously assessed through internal and external validation techniques, using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the test set (R²pred). ufv.brnih.gov

For phenoxyethylamine derivatives, which are known to interact with targets such as serotonin (5-HT) receptors, QSAR studies help elucidate the key structural features required for potent and selective binding. nih.govnih.gov Theoretical descriptors used in such analyses can be broadly categorized into several classes, including electronic, steric, topological, and quantum-chemical descriptors.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for electrostatic and hydrogen-bonding interactions between the ligand and the receptor. acs.org Key electronic descriptors include:

Partial Atomic Charges: Describe the distribution of electrons across the atoms in the molecule. These are vital for understanding electrostatic interactions, such as the charge-reinforced hydrogen bonding proposed for some receptor antagonists. acs.org

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential around a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to receptor recognition.

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicators of a molecule's ability to donate or accept electrons, respectively, which can be related to its reactivity and interaction capabilities. mdpi.comnih.gov

Steric and Geometrical Descriptors: These descriptors relate to the size and shape of the molecule, which determine its fit within the receptor's binding site (steric complementarity).

Molecular Volume and Surface Area: These fundamental descriptors quantify the space occupied by the molecule. pensoft.net

Ovality: A measure of how much the shape of the molecule deviates from a perfect sphere.

Molecular Connectivity Indices (e.g., Chi indices): Reflect the degree of branching and complexity of the molecular skeleton.

Wiener and Balaban Indices: Based on the distances between atoms in the molecular graph.

BCUT Descriptors: These are eigenvalue-based descriptors that encode information about atomic properties like charge, polarizability, and hydrogen-bonding ability in the context of the molecular topology. nih.gov

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors provide highly accurate information about a molecule's electronic structure and energy. ufv.br

Total Energy and Heat of Formation: Indicate the molecule's thermodynamic stability.

Hardness and Softness: Derived from HOMO and LUMO energies, these global reactivity indices describe the molecule's resistance to change in its electron distribution.

Polarizability: Measures the ease with which the electron cloud of the molecule can be distorted by an external electric field, which is important for dispersion interactions. pensoft.net

The table below summarizes some of the key theoretical descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Class | Descriptor Example | Description | Potential Relevance for Receptor Binding |

| Electronic | Partial Charge on Amine Nitrogen | Quantifies the charge localized on the basic nitrogen of the ethylamine side chain. | Crucial for the primary electrostatic interaction (salt bridge) with an acidic residue (e.g., Aspartate) in the serotonin receptor binding site. nih.gov |

| HOMO/LUMO Energy Gap | The difference in energy between the highest occupied and lowest unoccupied molecular orbitals. mdpi.com | Indicates chemical reactivity and stability; a smaller gap can imply higher reactivity. | |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. pensoft.net | Influences long-range ligand-receptor recognition and orientation within the binding pocket. | |

| Steric/Geometric | Molecular Volume | The total volume occupied by the molecule. pensoft.net | Determines whether the ligand can fit within the constraints of the receptor's binding pocket. |

| Surface Area | The total surface area of the molecule. | Relates to the potential for intermolecular interactions with the receptor surface. | |

| Topological (2D) | Kappa Shape Indices | Describe aspects of the molecular shape in comparison to ideal structures. | Can quantify the degree of linearity or star-like character, affecting how the molecule fits into elongated or spherical pockets. |

| Balaban Index | A topological index that considers the distances between all pairs of atoms in the molecule. | Highly discriminating descriptor that encodes information on the size, branching, and cyclicity of the molecule. | |

| Quantum-Chemical | Polarizability | The ability of the electron cloud to be distorted by an electric field. pensoft.net | Important for London dispersion forces, which contribute significantly to the overall binding affinity. |

To illustrate the application of these descriptors, a hypothetical QSAR analysis for a series of 2-(phenoxy)-ethylamine analogs targeting a 5-HT receptor might reveal a correlation equation like the following:

log(1/IC₅₀) = 0.75 * ClogP - 0.21 * V_m + 1.52 * Q_N + 0.45 * E_HOMO + 2.1

In this hypothetical model, log(1/IC₅₀) represents the biological activity. The positive coefficient for ClogP (lipophilicity) and Q_N (partial charge on the amine nitrogen) suggests that higher lipophilicity and a more negative charge on the nitrogen enhance binding affinity. Conversely, the negative coefficient for V_m (molecular volume) indicates that there is a steric limitation and excessively bulky molecules are less active. The positive term for E_HOMO (energy of the highest occupied molecular orbital) might point towards the importance of electron-donating capabilities for the interaction. mdpi.com

The following table presents hypothetical data for a series of analogs of this compound to demonstrate how descriptor values could be correlated with activity.

| Compound | R1 (Position 4) | R2 (Position 2) | LogP (Lipophilicity) | Molecular Volume (ų) | Charge on Amine N | pIC₅₀ (Activity) |

| 1 | -Br | -OCH₃ | 3.1 | 220 | -0.85 | 7.5 |

| 2 | -Cl | -OCH₃ | 2.8 | 215 | -0.86 | 7.2 |

| 3 | -I | -OCH₃ | 3.6 | 228 | -0.84 | 7.8 |

| 4 | -Br | -H | 2.6 | 205 | -0.88 | 6.9 |

| 5 | -Br | -OCF₃ | 4.0 | 245 | -0.79 | 6.5 |

| 6 | -CN | -OCH₃ | 2.1 | 218 | -0.82 | 7.0 |

This illustrative data suggests that activity (pIC₅₀) increases with the size and lipophilicity of the halogen at R1 (I > Br > Cl), but that very bulky and electron-withdrawing groups at R2 (like -OCF₃) or the removal of the methoxy group decrease activity, highlighting the complex interplay of electronic and steric factors that theoretical descriptors aim to quantify.

Applications of 2 4 Bromo 2 Methoxy Phenoxy Ethylamine in Chemical Research

Role as a Synthetic Intermediate for Complex Molecules

The primary value of 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine in chemical research lies in its utility as a building block. Its distinct functional groups—the primary amine, the ether linkage, and the bromo-substituted aromatic ring—provide multiple reactive sites for constructing larger, more complex molecular architectures.

The aryloxyethylamine skeleton is a core component of several pharmaceuticals. A close analogue, 2-(2-methoxyphenoxy)ethylamine (B47019), is a key intermediate in the synthesis of Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity. google.comderpharmachemica.com In established synthetic routes, 2-(2-methoxyphenoxy)ethylamine is reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form the final Carvedilol structure. google.comderpharmachemica.com The presence of the bromo- and methoxy-substituents in this compound makes it a valuable precursor for creating analogues of Carvedilol, allowing researchers to explore structure-activity relationships and potentially develop derivatives with modified pharmacological profiles.

Similarly, the phenoxyethylamino group is a key feature in analogues of Tamsulosin, an α1-adrenoceptor antagonist. Research into new Tamsulosin analogues involves modifying the 2-substituted phenoxyethylamino portion of the molecule to fine-tune its binding affinity for α1-adrenoceptor subtypes and improve uroselectivity. nih.gov The subject compound fits within this class of synthetic precursors, offering a template for generating novel Tamsulosin-like structures.

| Application Area | Pharmaceutical Target | Role of Aryloxyethylamine Precursor | Relevant Findings |

|---|---|---|---|

| Cardiovascular Drug Synthesis | Carvedilol | Key building block for forming the side chain. The un-brominated analogue, 2-(2-methoxyphenoxy)ethylamine, is used in established syntheses by reacting with a carbazole (B46965) epoxide. google.comderpharmachemica.com | Provides a scaffold for creating analogues to investigate structure-activity relationships. |

| Urological Drug Synthesis | Tamsulosin Analogues | The 2-substituted phenoxyethylamino group is modified to alter receptor selectivity. nih.gov | Serves as a starting material for developing new derivatives with potentially improved pharmacological profiles, such as enhanced uroselectivity. nih.gov |

Beyond its role in synthesizing analogues of known drugs, this compound serves as a versatile building block for entirely new organic scaffolds. The primary amine group is a nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to build a wide array of derivatives.

Crucially, the bromine atom on the aromatic ring provides a reactive handle for modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are cornerstones of synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality allows chemists to link the phenoxyethylamine core to other aromatic, heteroaromatic, or aliphatic fragments, leading to the construction of diverse and complex molecular libraries for screening in drug discovery and materials science.

Formation of Metal Complexes and Coordination Chemistry Studies

While specific studies on the coordination chemistry of this compound are not widely documented, its structure suggests a clear potential for acting as a ligand in the formation of metal complexes. The molecule possesses two potential donor atoms: the nitrogen atom of the ethylamine (B1201723) group and the oxygen atom of the ether linkage.

The nitrogen atom, with its available lone pair of electrons, is a strong coordination site for a wide range of metal ions. The ether oxygen can also participate in coordination, although it is generally a weaker donor. The two-carbon spacer between the nitrogen and the ether oxygen allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. The study of such complexes is fundamental to coordination chemistry and can lead to applications in catalysis, materials science, and bioinorganic chemistry.

Development of Functionalized Materials (e.g., Polymer Crosslinking, Molecularly Imprinted Polymers for analogues)

The reactivity of this compound makes it a candidate for incorporation into functional materials.

Polymer Crosslinking: Crosslinking agents are additives that form a three-dimensional network of covalent bonds between polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com The amine group of this compound allows it to be incorporated into a polymer backbone, for example, through reaction with epoxides or acyl chlorides. The entire molecule can be part of a monomer, such as an acrylate (B77674) derivative, that can be polymerized. researchgate.net The resulting polymer would have pendant bromo-phenoxy groups that could serve as sites for subsequent crosslinking reactions or further functionalization.

Molecularly Imprinted Polymers (MIPs): Molecular imprinting is a technique used to create artificial receptors with high selectivity for a specific target molecule (the template). mdpi.com In some cases, using the actual target molecule as a template is impractical due to cost, instability, or interference with the polymerization process. Here, a structural analogue, or "dummy template," can be used. mdpi.com Given its defined structure, this compound is an excellent candidate to serve as a dummy template for creating MIPs designed to recognize and bind other, more valuable or sensitive aryloxyethylamine analogues. mdpi.comresearchgate.net These specialized MIPs can be used in applications such as solid-phase extraction for sample purification, chemical sensors, or as stationary phases in chromatography for separating complex mixtures. mdpi.comcam.ac.uknih.gov

Exploration of Potential Biological Activities in Related Phenoxyethylamine Derivatives (e.g., Neuroprotective effects for derivatives, anti-inflammatory for analogues, receptor interactions for analogues)

The phenoxyethylamine scaffold is present in many biologically active compounds. Research on derivatives and analogues provides insight into the potential activities that could be explored by modifying this compound.

Neuroprotective Effects for Derivatives: Studies on related structures have shown promise in neuroprotection. For example, N-acyl derivatives of 4-phenoxyaniline (B93406) have demonstrated significant protective effects against glutamate- and Bid-induced toxicity in cultured neurons, suggesting a potential role in mitigating neuronal damage. nih.gov The mechanism is believed to involve the pro-apoptotic Bcl-2 family protein Bid, which is a key factor in programmed cell death in neurons. nih.gov Furthermore, various phenolic acids are known to have neuroprotective roles against conditions like neuroinflammation and apoptosis. nih.gov

Anti-inflammatory for Analogues: The phenoxy moiety is also found in compounds with anti-inflammatory properties. A series of substituted (2-phenoxyphenyl)acetic acids showed significant anti-inflammatory activity in preclinical tests, with halogen substitution on the phenoxy ring enhancing this activity. nih.gov This suggests that the bromo-substituted phenoxy group in the title compound is a feature of interest for designing new anti-inflammatory agents.

Receptor Interactions for Analogues: Phenethylamine (B48288) derivatives are well-known for their interactions with various neurotransmitter receptors. Modifications to the phenethylamine structure dramatically influence binding affinity and selectivity. For instance, N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines exhibit high-affinity binding to serotonergic 5-HT2A and adrenergic α1 receptors. nih.gov The interaction of phenylethylamine derivatives with the amine pocket of serotonin (B10506) receptors is a key determinant of their activity. vu.nl Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines also shows that these compounds bind preferentially to 5-HT2A and 5-HT2C receptors over 5-HT1A receptors, highlighting the nuanced role of aromatic substituents in receptor engagement. frontiersin.org

| Potential Biological Activity | Related Compound Class | Key Research Findings | Citation |

|---|---|---|---|

| Neuroprotective | N-acyl-4-phenoxyaniline derivatives | Provide significant protection against glutamate- and Bid-induced toxicity in neuronal cultures. nih.gov | nih.gov |

| Anti-inflammatory | Substituted (2-phenoxyphenyl)acetic acids | Halogen substitution on the phenoxy ring was found to enhance anti-inflammatory activity. nih.gov | nih.gov |

| Receptor Interactions | Substituted phenethylamine derivatives | Modifications influence binding affinity at serotonergic (5-HT2A, 5-HT2C) and adrenergic (α1) receptors. nih.govfrontiersin.org | nih.govfrontiersin.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future investigations into 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine should prioritize the exploration of novel synthetic pathways that adhere to the principles of green chemistry.

Furthermore, the principles of green chemistry advocate for the use of safer solvents and reaction conditions. mdpi.com Research could focus on employing:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles. rasayanjournal.co.in

Ultrasonic irradiation: Sonochemistry can provide the activation energy for reactions, often at lower temperatures and with shorter reaction times than conventional methods. rasayanjournal.co.in

Solvent-free or solid-state reactions: Grinding or ball milling techniques can facilitate reactions without the need for potentially hazardous solvents, simplifying workup and reducing environmental impact. rasayanjournal.co.inmdpi.com

Green catalysts: Investigating the use of biodegradable or recyclable catalysts, such as biocatalysts or supported metal catalysts, could significantly improve the sustainability of the synthesis. mdpi.com

A potential synthetic strategy could involve the reaction of an ortho-substituted phenol (B47542) with a 2-alkyloxazoline, which can be performed without solvents at elevated temperatures, followed by hydrolysis to yield the desired phenoxy ethylamine (B1201723). google.com Adapting such methods to be more energy-efficient and utilize renewable starting materials would be a significant step forward.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental for any future application. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced spectroscopic methods can offer deeper insights.

Future research should employ a combination of experimental and computational spectroscopic techniques. For example, Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. researchgate.net By comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), a precise assignment of vibrational bands can be achieved. researchgate.netresearchgate.net This detailed vibrational analysis can reveal subtle structural features and intermolecular interactions.

UV-Vis spectroscopy, again coupled with time-dependent DFT (TD-DFT) calculations, can elucidate the electronic transitions within the molecule. researchgate.net This is crucial for understanding its photophysical properties and predicting its behavior in different solvent environments. Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's reactivity and electronic properties. researchgate.net

Deeper Mechanistic Insights through Advanced Computational Modeling

Computational chemistry offers a powerful toolkit for understanding the behavior of molecules at an atomic level. Advanced computational modeling can provide deep mechanistic insights into the reactivity, conformational flexibility, and potential interactions of this compound with biological targets.

Key areas for computational investigation include:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can identify low-energy conformers and understand the energetic barriers between them. This is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Molecular Electrostatic Potential (MEP): MEP maps can be calculated to predict the reactive sites of the molecule. researchgate.net These maps visualize the electron density distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack, which is invaluable for understanding potential metabolic pathways and designing new reactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and halogen bonds, which may play a crucial role in the molecule's crystal packing or its binding to a receptor.

Molecular Docking: If a potential biological target is identified, molecular docking simulations can predict the preferred binding orientation and affinity of the compound within the target's active site. This can provide a rational basis for its observed biological activity and guide the design of more potent analogs.

By simulating proton transfer processes and analyzing transition state structures, researchers can gain a fundamental understanding of reaction mechanisms and tautomeric equilibria in different environments. researchgate.net

Systematic Structure-Activity Relationship Studies for Diverse Applications

Systematic structure-activity relationship (SAR) studies are essential for optimizing the properties of a lead compound for a specific application. science.gov For this compound, SAR studies would involve the synthesis and evaluation of a series of analogs to determine how modifications to its chemical structure affect its biological activity or material properties. nih.gov

A typical SAR campaign would involve systematically modifying different parts of the molecule:

| Molecular Scaffold | Position of Modification | Potential Substituents |

| Phenoxy Ring | Bromo (Br) at position 4 | F, Cl, I, alkyl, aryl, nitro, cyano |

| Phenoxy Ring | Methoxy (B1213986) (OCH3) at position 2 | Ethoxy, propoxy, benzyloxy, hydroxyl |

| Ethylamine Side Chain | Amine (NH2) | Methylamine, dimethylamine, acetylamine |

| Ethylamine Side Chain | Ethyl Linker | Propyl, butyl, constrained ring systems |

The goal of these modifications is to probe the effects of sterics, electronics, and lipophilicity on the compound's activity. mdpi.com For example, replacing the bromo substituent with other halogens or with electron-donating or electron-withdrawing groups could significantly alter its interaction with a biological target. mdpi.com

Quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed based on the experimental data from SAR studies. mdpi.com These models can provide predictive tools for designing new, more potent compounds and offer insights into the key structural features required for activity. mdpi.com Such studies have been successfully applied to various classes of compounds to optimize their therapeutic potential. nih.govnih.gov

Through a concerted effort in these research areas, the scientific community can fully elucidate the chemical properties and potential applications of this compound, paving the way for the development of new functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-2-methoxyphenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the target compound. Optimize purity by column chromatography (silica gel, ethyl acetate/hexane gradient) . Monitor reaction progress via TLC or HPLC, as described for analogous brominated phenethylamines in analytical protocols .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Crystallize the compound in ethanol or dichloromethane/hexane mixtures. Refinement with SHELXL (via Olex2 or similar software) provides bond lengths, angles, and torsion angles, as demonstrated for structurally related bromo-methoxy compounds . Complement with NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water (0.1% TFA) mobile phase is effective. For enhanced sensitivity, employ LC-MS with electrospray ionization (ESI+). Validate the method using spiked samples and calibration curves, as outlined for similar brominated phenethylamines .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Methodological Answer : The bromine atom introduces steric bulk and electron-withdrawing effects, altering binding affinity in receptor-ligand interactions. Computational studies (e.g., DFT calculations with Gaussian or ORCA) can map electrostatic potentials and HOMO/LUMO energies. Compare with non-brominated analogs, as done for 5-HT2A/2C receptor agonists, to assess substituent effects on pharmacological activity .

Q. What strategies mitigate crystallographic disorder in this compound derivatives during SCXRD analysis?

- Methodological Answer : Disorder often arises from flexible ethoxyamine chains. Improve crystal quality by slow evaporation at low temperatures (4°C) or using mixed solvents (e.g., DCM/MeOH). Apply SHELXL’s PART and SUMP instructions to model disorder, and validate with residual density maps. For severe cases, consider neutron diffraction or cryocrystallography .

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method. Test solvents like water, ethanol, DMSO, and ethyl acetate at 25°C and 37°C. Analyze discrepancies via Hansen solubility parameters (HSPiP software) to correlate solubility with solvent polarity and hydrogen-bonding capacity. Cross-validate with molecular dynamics simulations .

Q. What role does this compound play in designing selective serotonin receptor probes?

- Methodological Answer : The bromine and methoxy groups enhance selectivity for 5-HT2A/2C receptors by fitting into hydrophobic binding pockets. Synthesize analogs with varying substituents (e.g., Cl, F) and screen via radioligand binding assays (³H-ketanserin for 5-HT2A). Use Schild analysis to determine Ki values, as applied to hybrid furanyl/pyranyl agonists .

Data Contradiction and Resolution

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can this be experimentally addressed?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in HCl (pH 1–3) and PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Identify degradation products using LC-MS/MS and propose degradation pathways via fragmentation patterns. Compare with stability data for structurally related ethylamines .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ethoxyamine group .

- Crystallography : Use SHELXL’s TWIN and BASF commands to handle twinning in crystals .

- Pharmacology : Pair in vitro receptor assays with in silico docking (AutoDock Vina) to rationalize structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.